molecular formula C19H22N4O2 B10988364 N-[2-(2-methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[2-(2-methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10988364
M. Wt: 338.4 g/mol
InChI Key: FZMGRKMUHWXZPX-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-a]pyridine core linked via a butanamide chain to a 2-methoxyphenethyl group. The triazolo-pyridine moiety is a nitrogen-rich heterocycle known for its pharmacological versatility, often interacting with adenosine receptors, kinases, or enzymes .

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C19H22N4O2/c1-25-16-8-3-2-7-15(16)12-13-20-19(24)11-6-10-18-22-21-17-9-4-5-14-23(17)18/h2-5,7-9,14H,6,10-13H2,1H3,(H,20,24)

InChI Key

FZMGRKMUHWXZPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps:

    Formation of the Triazolo[4,3-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where the methoxyphenyl group is introduced onto an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazole ring or the amide bond, potentially leading to ring-opened products or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives or ring-opened products.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs vary in heterocyclic cores, substituents, and linker regions, influencing pharmacological profiles. Key comparisons include:

Triazolo-Pyridazine Derivatives
  • Substituents: A thiazol-2-yl group replaces the methoxyphenethyl, likely reducing CNS penetration but improving water solubility. Linker: Retains butanamide, suggesting similar conformational dynamics.
  • 2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide ():

    • Core : Pyridazine with a methyl group at position 3, enhancing steric bulk.
    • Substituents : Ethoxyphenyl and acetamide linker reduce lipophilicity compared to the target compound’s methoxyphenethyl and butanamide.
Triazolo-Pyridine Isomers and Analogs
  • N-Benzyl-3-{2-[(2-Methoxyphenyl)Amino][1,2,4]Triazolo[1,5-a]Pyridin-6-yl}Benzamide (): Core: [1,2,4]Triazolo[1,5-a]pyridine isomer, shifting nitrogen positions and altering receptor binding. Substituents: Benzamide and methoxyphenyl groups may target kinase or adenosine receptors with higher polarity.
Non-Triazolo Heterocycles
  • 4-(5H-Dibenzo[a,d][7]Annulen-5-Ylidene)-1-Methylpiperidine ():
    • Core : Dibenzannulene-piperidine hybrid lacks the triazolo ring, favoring serotonin or dopamine receptor interactions.
    • Linker : Rigid annulene structure limits conformational flexibility compared to butanamide.

Pharmacological Comparison

Adenosine Receptor Interactions

Adenosine receptors (A₁, A₂A, A₂B, A₃) are G protein-coupled receptors (GPCRs) regulated by endogenous adenosine .

  • Methoxyphenethyl Group : Similar to A₃-selective agonists like IB-MECA, which utilize methoxy substitutions for enhanced binding .
  • Butanamide Linker : Longer chains may favor A₂A interactions, as seen in preclinical agonists (e.g., CGS 21680 analogs).

Comparison with Analogs :

  • Triazolo-Pyridazine Derivatives (): Pyridazine cores may reduce adenosine receptor affinity due to altered π-π stacking but could enhance kinase inhibition (e.g., FLT3 or JAK2).
  • Triazolo[1,5-a]Pyridine Isomers (): Benzamide substituents may shift selectivity toward A₂B receptors, which are less well-characterized but implicated in inflammatory responses .
Physicochemical Properties
Property Target Compound 4-(6-MethoxyTriazolo[4,3-b]Pyridazin-3-yl)Butanamide () 2-(4-Ethoxyphenyl)Acetamide ()
Molecular Weight ~400-450 g/mol ~450-500 g/mol ~350-400 g/mol
logP ~3.5 (estimated) ~2.8 (thiazole reduces lipophilicity) ~2.2 (ethoxy increases polarity)
Solubility Moderate (DMSO >10 mM) High (aqueous solubility) Low (crystalline solid)
CNS Penetration Likely high Low (polar thiazole group) Moderate

Therapeutic Implications

  • Target Compound: Potential applications in neurological disorders (e.g., Parkinson’s disease via A₂A antagonism) or inflammatory pain (A₃ agonism) .
  • Triazolo-Pyridazines (): May excel in oncology (kinase inhibition) or metabolic diseases due to improved solubility.
  • Triazolo[1,5-a]Pyridines (): Suited for peripheral inflammatory conditions with reduced CNS side effects.

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